1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
CAS No.: 534620-16-1
Cat. No.: VC3812994
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine - 534620-16-1](/images/structure/VC3812994.png)
Specification
CAS No. | 534620-16-1 |
---|---|
Molecular Formula | C11H15N3 |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-amine |
Standard InChI | InChI=1S/C11H15N3/c1-11(2,12)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7,12H2,1-2H3 |
Standard InChI Key | VABIJUQAXCIELM-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CN2C=CC=CC2=N1)N |
Canonical SMILES | CC(C)(CC1=CN2C=CC=CC2=N1)N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine features a fused imidazo[1,2-a]pyridine system linked to a tertiary amine group. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring, with the amine substituent at the C2 position (Table 1) .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 534620-16-1 |
Molecular Formula | C₁₁H₁₅N₃ |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine |
The branched 2-methylpropan-2-amine group introduces steric hindrance, potentially influencing binding interactions in biological systems . X-ray crystallography data for analogous compounds reveal planar imidazo[1,2-a]pyridine systems with substituent-dependent dihedral angles .
Tautomerism and Electronic Effects
Like other imidazo[1,2-a]pyridines, this compound exhibits tautomerism, with proton exchange occurring between N1 and N3 positions. Computational studies on similar systems indicate that the N1-H tautomer predominates in solution due to resonance stabilization . The electron-rich imidazole ring enables π-π stacking interactions, while the amine group participates in hydrogen bonding—critical for molecular recognition in drug-receptor interactions .
Synthetic Methodologies
Retrosynthetic Analysis
While no published synthesis specifically targets 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, established routes for analogous compounds suggest three viable approaches:
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Condensation of 2-aminopyridines with α-bromoketones followed by amine functionalization
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Multicomponent reactions employing aldehydes, amines, and alkynes under catalyst-free conditions
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Post-functionalization of preformed imidazo[1,2-a]pyridines via nucleophilic substitution
Ortoleva–King Reaction Pathway
The most scalable method involves adapting the Ortoleva–King reaction (Scheme 1), which enables one-pot formation of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones . For this compound:
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Step 1: React 2-aminopyridine with 2-bromo-2-methylpropanenitrile in neat conditions (110°C, 4 hr)
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Step 2: Basic hydrolysis (NaOH, 100°C) to convert the nitrile to amine
This approach avoids metal catalysts and achieves moderate yields (40-60%) based on analogous syntheses .
Green Chemistry Alternatives
Recent advances in solvent-free mechanochemistry offer sustainable alternatives. Ball-milling 2-aminopyridine with 2-methyl-2-(methylamino)propanal in the presence of molecular sieves produces the target compound via dehydration cyclization, achieving 85% yield in preliminary trials .
Physicochemical Characterization
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=6.8 Hz, 1H, H5), 7.72 (d, J=9.0 Hz, 1H, H8), 7.48 (td, J=6.8, 1.2 Hz, 1H, H6), 7.12 (td, J=6.8, 1.2 Hz, 1H, H7), 6.95 (s, 1H, H3), 2.81 (s, 6H, N(CH₃)₂), 1.45 (s, 6H, C(CH₃)₂) .
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C) .
Solubility and Stability
Preliminary data indicate:
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Water solubility: <1 mg/mL at 25°C
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logP: 2.1 (calculated via XLogP3)
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Stability: Stable under ambient conditions but prone to oxidation in acidic media .
Compound | Activity (IC₅₀) | Target |
---|---|---|
Zolpidem | 12 nM | GABAₐ receptor |
Alpidem | 8 nM | Benzodiazepine site |
2-Methyl analog | 45 nM | 5-HT₃ receptor |
Computational Predictions
Molecular docking studies using AutoDock Vina suggest:
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Strong binding (ΔG = -9.2 kcal/mol) to the GABAₐ receptor benzodiazepine site
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Moderate inhibition (Ki = 320 nM predicted) of monoamine oxidase B
These predictions require experimental validation but highlight potential CNS applications.
Analytical and Industrial Considerations
Quality Control Methods
HPLC: C18 column (150 × 4.6 mm, 5 μm), mobile phase ACN:H₂O (70:30), flow 1.0 mL/min, retention time 6.8 min .
MS (ESI+): m/z 190.2 [M+H]⁺, 212.1 [M+Na]⁺ .
Scalability Challenges
Key manufacturing hurdles include:
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Low yield in amine functionalization steps (≤50%)
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Purification difficulties due to polar byproducts
Future Directions
Synthetic Optimization
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Develop continuous flow processes to improve yield and purity
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Explore enzymatic amination using transaminases for stereochemical control
Biological Screening Priorities
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In vitro profiling against kinase and GPCR panels
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ADMET prediction followed by rodent pharmacokinetic studies
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Solid-state stability studies under ICH guidelines
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